molecular formula C11H7N5O2S B11059153 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole

Cat. No.: B11059153
M. Wt: 273.27 g/mol
InChI Key: NQZZXPJCNBDZPF-UHFFFAOYSA-N
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Description

2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, a thiadiazole ring, and an oxazole ring. The presence of these diverse heterocyclic systems within a single molecule endows it with a range of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7N5O2S

Molecular Weight

273.27 g/mol

IUPAC Name

2-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H7N5O2S/c1-6-5-18-9(12-6)10-15-16-8(7-3-2-4-17-7)13-14-11(16)19-10/h2-5H,1H3

InChI Key

NQZZXPJCNBDZPF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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